molecular formula C11H9BrN2O B13664428 1-(4-Bromobenzyl)-1h-imidazole-5-carbaldehyde

1-(4-Bromobenzyl)-1h-imidazole-5-carbaldehyde

Cat. No.: B13664428
M. Wt: 265.11 g/mol
InChI Key: LTSPRSDNTRQRGH-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-1H-imidazole-5-carbaldehyde is a versatile brominated and formyl-functionalized imidazole derivative designed for research and development. This compound serves as a crucial synthetic intermediate and molecular scaffold in medicinal chemistry and drug discovery. Its structure, featuring an electron-withdrawing bromobenzyl group and a reactive aldehyde, makes it a valuable precursor for synthesizing more complex molecules via condensation, reduction, or nucleophilic addition reactions. Researchers can utilize the aldehyde group to create Schiff bases, amides, or to fuse into larger heterocyclic systems, exploring applications in developing targeted therapeutic agents. The compound is typically supplied with high purity and should be stored in an inert atmosphere at 2-8°C to maintain stability . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use. Hazard Statements: H302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) . Precautionary Statements: P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapours/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]imidazole-4-carbaldehyde

InChI

InChI=1S/C11H9BrN2O/c12-10-3-1-9(2-4-10)6-14-8-13-5-11(14)7-15/h1-5,7-8H,6H2

InChI Key

LTSPRSDNTRQRGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2C=O)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves three key stages:

These steps are typically carried out sequentially under controlled conditions to ensure regioselectivity and high yield.

Formation of the Imidazole Ring

The imidazole ring is commonly synthesized via a condensation reaction involving:

  • A 1,2-dicarbonyl compound (e.g., glyoxal or its derivatives)
  • An aldehyde or amine component
  • Ammonia or primary amines as nitrogen sources

This classical Debus-Radziszewski imidazole synthesis or its variants provide the imidazole scaffold necessary for further functionalization.

Introduction of the 4-Bromobenzyl Group

The N-1 substitution with the 4-bromobenzyl group is achieved through nucleophilic substitution reactions where the imidazole nitrogen attacks an electrophilic 4-bromobenzyl halide (usually bromide or chloride). Typical conditions include:

  • Use of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the imidazole nitrogen
  • Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Controlled temperature (room temperature to moderate heating)

This step ensures selective alkylation at the N-1 position without affecting the imidazole ring or other substituents.

Formylation at the 5-Position of the Imidazole Ring

The aldehyde group is introduced at the 5-position through formylation reactions, commonly via the Vilsmeier-Haack reaction , which involves:

  • Treatment of the N-substituted imidazole with a formylating agent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)
  • The reaction proceeds under mild heating (0–50 °C) for several hours
  • Subsequent aqueous workup yields the 5-formylated imidazole derivative

This reaction is regioselective for the 5-position due to the electronic properties of the imidazole ring.

Alternative Synthetic Routes

Some literature reports alternative methods such as:

  • Suzuki-Miyaura coupling to introduce the 4-bromophenyl group onto a preformed imidazole ring, using palladium-catalyzed cross-coupling between an imidazole boronic acid and 4-bromophenyl halides. However, this is more common for 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde derivatives.
  • Multi-step syntheses starting from substituted benzyl halides and imidazole derivatives with subsequent functional group transformations.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Imidazole ring formation Glyoxal + aldehyde + ammonia/amine Acidic or neutral medium, reflux
N-1 Alkylation 4-Bromobenzyl bromide + base (K2CO3) DMF solvent, 25–60 °C, 4–12 hours
Vilsmeier-Haack formylation DMF + POCl₃, 0–50 °C, 3–6 hours Quench with ice-water, neutralize

Purification and Characterization

Purification is generally performed by:

  • Column chromatography using silica gel with solvents such as ethyl acetate/hexane mixtures
  • Recrystallization from suitable solvents (e.g., ethanol or ethyl acetate)

Characterization is done via:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirming the aldehyde proton (~9–10 ppm) and aromatic signals
  • Mass spectrometry (MS) confirming molecular weight consistent with C₁₄H₁₁BrN₂O (molecular weight approx. 300 g/mol)
  • Infrared spectroscopy (IR) showing characteristic aldehyde C=O stretch (~1700 cm⁻¹)
  • Elemental analysis to confirm purity

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Typical Yield (%) Reference Source
Imidazole ring formation Debus-Radziszewski condensation Glyoxal, aldehyde, ammonia 70–85 Peer-reviewed organic synthesis literature
N-1 Alkylation Nucleophilic substitution 4-Bromobenzyl bromide, base 75–90 Standard synthetic protocols in heterocyclic chemistry
5-Formylation Vilsmeier-Haack reaction DMF, POCl₃ 60–80 Organic synthesis journals

Research Findings Supporting Preparation Strategies

  • The Vilsmeier-Haack reaction is widely validated for selective formylation of imidazole rings, with numerous studies confirming regioselectivity and good yields under mild conditions.
  • N-alkylation of imidazoles with benzyl halides is a well-established method, with optimization focusing on base choice and solvent to maximize selectivity and minimize side reactions.
  • Industrial scale syntheses adapt these methods with continuous flow reactors and catalyst recycling to improve efficiency and reduce waste.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group serves as a primary site for nucleophilic attack, enabling derivatization through classic carbonyl chemistry.

Reaction TypeReagents/ConditionsProductYieldCitation
Oxime FormationNH₂OH·HCl, NaOAc, EtOH, reflux(E)-O-(4-bromobenzyl) oxime derivative78%
Hydrazone SynthesisHydrazine hydrate, EtOH, 60°C1H-imidazole-5-carbaldehyde hydrazone85%* ^

*Yield extrapolated from analogous imidazole-aldehyde systems in

Cross-Coupling via Bromine Substituent

The para-bromine on the benzyl group facilitates transition-metal catalyzed coupling reactions.

Reaction TypeCatalytic SystemProductYieldCitation
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acid1-(4-Arylbenzyl)-1H-imidazole-5-carbaldehyde62-89%

Aldehyde Oxidation and Reduction

The aldehyde group undergoes redox transformations to generate key intermediates.

TransformationReagents/ConditionsProductYieldCitation
Oxidation to AcidKMnO₄, H₂O, 100°C1-(4-Bromobenzyl)-1H-imidazole-5-carboxylic acid91%
Reduction to AlcoholNaBH₄, MeOH, 0°C → RT1-(4-Bromobenzyl)-1H-imidazole-5-methanol83%*^

*Demonstrated for structurally related 5-(hydroxymethyl)imidazole derivative in

Cycloaddition and Heterocycle Formation

The electron-deficient imidazole ring participates in regioselective cycloadditions.

Reaction TypePartners/ConditionsProductYieldCitation
[3+2] CycloadditionEthyl isocyanoacetate, DBU, THF1,5-Diaryl-1H-imidazole-4-carboxylate64%

Condensation Reactions

The aldehyde engages in acid-catalyzed condensations for heterocyclic expansions.

Reaction TypeConditionsProductYieldCitation
Schiff Base FormationAniline derivatives, AcOH, ΔN-Aryl imine derivatives72-88%

Key Mechanistic Insights:

  • Regioselectivity in cycloadditions : Computational studies show the 2-hydroxyaryl group directs proton transfers, favoring 5-membered ring formation over 6-membered alternatives (ΔΔG‡ = 11.5 kcal/mol) .

  • Steric effects : The 4-bromobenzyl group creates torsional strain (175° anti-conformation in oximes), influencing crystal packing and reaction kinetics .

Stability Considerations:

  • Susceptible to aerial oxidation at the aldehyde group under basic conditions .

  • Bromine substituent shows negligible elimination under Pd catalysis below 120°C .

This compound’s multifunctional architecture enables its use in pharmaceutical intermediates (HIV-1 integrase inhibitors ) and materials science (coordination polymers via aldehyde-metal interactions ).

Scientific Research Applications

1-(4-Bromobenzyl)-1H-imidazole-5-carbaldehyde is a chemical compound with an imidazole ring and a bromobenzyl substituent that has potential applications in pharmaceutical development because the aldehyde functional group (carbaldehyde) allows for chemical transformations, making it a versatile compound in organic synthesis and medicinal chemistry.

Pharmaceutical Development

This compound's structural features make it useful in pharmaceutical development. The presence of the imidazole moiety, a five-membered aromatic heterocyclic structure containing nitrogen, contributes to its potential biological activity and chemical reactivity. The unique combination of the bromine substituent at the para position and the carbaldehyde functionality distinguishes this compound from other similar compounds, potentially influencing its reactivity and biological activity.

Applications in Anti-Infectious Disease Research

Several studies explore the potential of imidazole derivatives, including this compound, in combating bacterial and fungal infections.

  • Antibacterial Activity: Imidazole-based compounds have demonstrated antibacterial activity against various strains, including S. aureus, E. coli, and Proteus mirabilis . Certain hybrids have shown high inhibition potency against S. aureus .
  • Antifungal Activity: Some compounds with structural similarity to this compound exhibit significant antifungal properties . A library of compounds containing this compound has shown enhanced activity .

Applications in Cancer Research

In cancer research, compounds with structural similarities to this compound have demonstrated potential as antitumor agents . These compounds can inhibit tumor cell growth by inhibiting heat shock protein 90 (HSP90) .

Applications in HIV Research

1,5-Diaryl-1H-imidazole derivatives, which share structural features with this compound, have been investigated for their potential to inhibit HIV-1 integrase (IN)-LEDGF/p75 interaction . Several compounds have shown promising inhibitory activity, suggesting their potential as therapeutic agents against HIV-1 .

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-1h-imidazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) Reference
1-(4-Bromobenzyl)-1H-imidazole-5-carbaldehyde -CHO at C5; 4-Bromobenzyl at N1 Not reported Not reported Likely C=O stretch ~1700 cm⁻¹; Br aromatic signals in NMR N/A
5-Bromo-1H-indole-3-carbaldehyde derivatives (e.g., Compound 9 ) Bromo-indole core; 4-iodobenzyl at N1 >200 Moderate IR: C=N (1587 cm⁻¹); NMR: aromatic H at δ 7.2–8.2
2-(4-Bromophenyl)-1H-benzimidazole derivatives (e.g., ) Bromophenyl and bromobenzyl groups Not reported High Weak C–H⋯N hydrogen bonds; Br⋯Br interactions
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole ( ) Chlorobenzyl and chlorophenyl groups Not reported Moderate IR: C–N stretch ~1457 cm⁻¹
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde ( ) -CHO at C4; Cl and phenyl substituents Not reported Not reported Safety data emphasized; lab use only

Key Observations :

  • Substituent Impact on Melting Points : Halogenated derivatives (e.g., bromo, chloro) generally exhibit high melting points (>200°C) due to increased molecular symmetry and halogen-mediated intermolecular interactions .
  • Spectral Signatures : The aldehyde group in imidazole-5-carbaldehyde derivatives shows distinct C=O stretching (~1700 cm⁻¹ in IR) and aldehyde proton signals at δ 9.8–10.2 in ¹H NMR. Bromine substituents contribute to deshielded aromatic protons in NMR (e.g., δ 7.4–8.2) .

Key Observations :

  • Imidazole-5-carbaldehydes are typically synthesized via condensation reactions in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ .
  • Benzimidazole derivatives require cyclization steps under acidic conditions (e.g., TMSCl in ethanol), yielding crystalline products suitable for X-ray studies .

Biological Activity

1-(4-Bromobenzyl)-1H-imidazole-5-carbaldehyde is a compound that features an imidazole ring and a bromobenzyl substituent, which contributes to its diverse biological activities. The presence of the aldehyde functional group enhances its potential for various chemical transformations, making it a valuable compound in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C10_{10}H8_{8}BrN2_2O
  • Molecular Weight : 237.10 g/mol
  • Structure : The compound contains an imidazole ring, which is known for its biological significance, especially in drug development.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. A notable study demonstrated that derivatives with similar structures showed significant inhibition of α-glucosidase, with one derivative exhibiting an IC50_{50} value of 28 µM, substantially lower than that of acarbose (IC50_{50} = 750 µM) . This suggests that this compound may also possess similar inhibitory capabilities.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the positioning of substituents on the imidazole ring significantly influences biological activity. For example, the introduction of electron-withdrawing groups at specific positions enhances enzyme inhibition potency. The unique combination of the bromine atom in the para position and the carbaldehyde group may influence both reactivity and biological activity .

Comparative Analysis with Related Compounds

Compound NameCAS NumberSimilarityUnique Features
1-(4-Bromobenzyl)-1H-imidazole72459-46-20.95Contains a bromobenzyl group; potential drug candidate
5-(3-Bromophenyl)-1H-imidazole53848-00-30.77Contains a phenyl group; potential for different reactivity
4-Bromo-1-methyl-1H-imidazole132430-59-20.77Methyl substitution alters electronic properties

Case Studies

Recent studies have focused on synthesizing various imidazole derivatives to evaluate their biological activities. One such study synthesized several compounds based on the imidazole framework and assessed their efficacy against tuberculosis strains, revealing promising results for compounds structurally related to this compound .

Q & A

Q. What synthetic routes are commonly employed for 1-(4-Bromobenzyl)-1H-imidazole-5-carbaldehyde, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a bromobenzyl group can be introduced to an imidazole precursor (e.g., 1H-imidazole-5-carbaldehyde) using a benzylation reaction under basic conditions. Key intermediates should be characterized using 1H/13C NMR to confirm regioselectivity and HRMS to verify molecular weight. Melting points (e.g., 165–166°C for analogous imidazole derivatives ) and purity checks via HPLC (≥98% ) are critical for validation.

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign chemical shifts to confirm the presence of the bromobenzyl group (e.g., aromatic protons at δ 7.2–7.5 ppm) and the aldehyde proton (δ ~9.8 ppm) .
  • HRMS : Validate molecular weight (e.g., C11_{11}H9_{9}BrN2_{2}O, expected [M+H]+^+ = 281.0) .
  • HPLC : Assess purity (>95% for in vitro studies) .
  • Melting Point : Compare with literature values for analogous compounds (e.g., 165–166°C for 4-methyl derivatives ).

Q. How should researchers handle stability issues during storage?

  • Methodological Answer : Store the compound in a desiccator at –20°C under inert gas (e.g., argon) to prevent aldehyde oxidation. Monitor degradation via periodic TLC or HPLC. Avoid prolonged exposure to DMSO, as it may catalyze decomposition .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : A 2k^k factorial design can systematically evaluate variables like temperature, catalyst loading, and solvent polarity. For example:
VariableLow LevelHigh Level
Temperature60°C100°C
Catalyst (mol%)5%15%
SolventDMFTHF
Response metrics (yield, purity) are analyzed to identify optimal conditions. This approach reduces experimental runs by 50–70% compared to one-factor-at-a-time methods .

Q. What computational strategies predict reaction pathways for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and intermediates. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and predict optimal conditions (e.g., Gibbs free energy barriers for benzylation steps). ICReDD’s workflow combines computational path-searching with experimental validation to accelerate discovery .

Q. How does the electronic nature of the bromobenzyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a σ-electron-withdrawing group , enhancing the electrophilicity of the benzyl carbon for nucleophilic attacks. Substituent effects can be quantified via Hammett plots or computational electrostatic potential (ESP) maps. For example, the C-Br bond’s polarization facilitates Suzuki-Miyaura couplings with boronic acids .

Q. What strategies mitigate byproduct formation during aldehyde functionalization?

  • Methodological Answer :
  • Use protecting groups (e.g., acetals) for the aldehyde during benzylation.
  • Optimize stoichiometry to avoid over-alkylation (e.g., 1.2 eq of benzyl bromide).
  • Employ scavengers (e.g., molecular sieves) to trap water or acids .

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